1-(4-Chloro-2-methylphenyl)propan-2-one
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Overview
Description
1-(4-Chloro-2-methylphenyl)propan-2-one is an organic compound with the molecular formula C10H11ClO. It is a chlorinated derivative of propiophenone, characterized by the presence of a chlorine atom and a methyl group on the phenyl ring. This compound is of interest due to its applications in organic synthesis and its role as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chloro-2-methylphenyl)propan-2-one can be synthesized through several methods. One common route involves the Friedel-Crafts acylation of 4-chloro-2-methylbenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow processes to ensure efficient production. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-2-methylphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products:
Oxidation: 4-chloro-2-methylbenzoic acid.
Reduction: 1-(4-chloro-2-methylphenyl)propan-2-ol.
Substitution: 1-(4-methoxy-2-methylphenyl)propan-2-one.
Scientific Research Applications
1-(4-Chloro-2-methylphenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor in the synthesis of active pharmaceutical ingredients.
Industry: It is utilized in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-methylphenyl)propan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary based on the context of its use, such as its role as an intermediate in drug synthesis or its potential biological activity.
Comparison with Similar Compounds
1-(4-Chloro-2-methylphenyl)ethanone: Similar structure but with an ethanone group instead of a propanone group.
1-(4-Chloro-2-methylphenyl)butan-2-one: Similar structure but with a butanone group instead of a propanone group.
1-(4-Chloro-2-methylphenyl)propan-1-one: Similar structure but with the ketone group at a different position.
Uniqueness: 1-(4-Chloro-2-methylphenyl)propan-2-one is unique due to its specific substitution pattern on the phenyl ring and the position of the ketone group. This structural arrangement influences its reactivity and the types of reactions it can undergo, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
1-(4-chloro-2-methylphenyl)propan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-7-5-10(11)4-3-9(7)6-8(2)12/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQIOVJPBRIIKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)CC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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